
Tedizolid
Overview
Description
Tedizolid is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). It is administered as the prodrug this compound phosphate, which undergoes rapid hydrolysis to its active form, this compound, via phosphatases . This compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, similar to linezolid. However, structural modifications, such as a hydroxymethyl group and a para-oriented D-ring, enhance its potency and activity against linezolid-resistant strains (e.g., those with the cfr gene) .
Preparation Methods
Synthetic Routes to Tedizolid Phosphate
Core Coupling Strategy via Suzuki-Miyaura Reaction
The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura coupling between two intermediates:
- Intermediate II : 2-(2-methyltetrazol-5-yl)pyridine-5-boronic acid or its esters
- Intermediate III : R-3-(3-fluoro-4-halophenyl)-2-oxo-5-oxazolidinylmethyl phosphate
This coupling reaction proceeds under inert atmospheres (e.g., nitrogen) using tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride as catalysts. Solvent systems such as toluene or 1,4-dioxane are employed at elevated temperatures (80–130°C), with potassium phosphate or cesium carbonate as bases.
Reaction Conditions and Yields
Catalyst | Solvent | Temperature (°C) | Base | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₄ | Toluene | 110 | K₃PO₄ | 84.9 |
PdCl₂(dppf)·CH₂Cl₂ | 1,4-Dioxane | 110 | KOAc | 89.3 |
PdCl₂(dppf)·CH₂Cl₂ | 1,4-Dioxane | 100 | K₃PO₄ | 74.2 |
The choice of halide in Intermediate III (bromo vs. iodo) impacts reaction kinetics, with iodides generally offering faster coupling but higher costs.
Sequential Borylation-Coupling Approach
For substrates lacking pre-installed boronic acid groups, a two-step borylation-coupling sequence is utilized:
- Miyaura Borylation : Conversion of 2-(2-methyltetrazol-5-yl)-5-bromopyridine (Intermediate IV) to Intermediate II using bis(pinacolato)diboron and palladium catalysts.
- Coupling with Intermediate III : Identical to the direct Suzuki-Miyaura method.
This method avoids the isolation of boronic acid intermediates, reducing purification steps. However, it introduces variability in yields (74–86%) due to competing side reactions during borylation.
Synthesis of Key Intermediates
Intermediate II: Boronic Acid Derivatives
Intermediate II is synthesized via two principal methods:
Method A: Grignard-Mediated Boronation
- Substrate : 2-(2-methyltetrazol-5-yl)-5-bromopyridine
- Reagents : Isopropylmagnesium chloride, trimethyl borate
- Conditions : -55°C in tetrahydrofuran, followed by acidic workup.
- Yield : 78%.
Method B: Miyaura Borylation
- Substrate : 2-(2-methyltetrazol-5-yl)-5-bromopyridine
- Reagents : Bis(pinacolato)diboron, PdCl₂(dppf)·CH₂Cl₂, potassium acetate
- Conditions : 110°C in 1,4-dioxane.
- Yield : 86.4%.
Intermediate III: Oxazolidinone Phosphate Ester
Synthesis proceeds through a three-stage sequence:
- Epoxide Ring-Opening : R-glycidol tosylate reacts with 3-fluoro-4-halophenyl isocyanate to form an oxazolidinone intermediate.
- Hydrolysis : Acidic cleavage of the tosyl group yields the primary alcohol.
- Phosphorylation : Treatment with phosphorus oxychloride in triethyl phosphate produces the phosphate ester.
Critical Parameters :
- Catalyst : Cesium carbonate or lithium iodide accelerates the ring-opening step.
- Solvent : Tetrahydrofuran or dimethylformamide ensures solubility of aromatic isocyanates.
- Yield : 63–66%.
Process Optimization and Industrial Scaling
Solvent and Catalyst Selection
- Solvents : Toluene and 1,4-dioxane are preferred for Suzuki-Miyaura coupling due to high boiling points and compatibility with palladium catalysts. Acetonitrile and dimethyl sulfoxide are avoided due to side reactions.
- Catalysts : PdCl₂(dppf)·CH₂Cl₂ offers superior stability over Pd(PPh₃)₄ in prolonged reactions, reducing catalyst loading to 0.2 mol%.
Temperature and Reaction Time
- Optimal Range : 100–130°C balances reaction rate and decomposition risks.
- Duration : 4–12 hours, monitored by TLC to prevent over-reaction.
Workup and Purification
- Extraction : Ethyl acetate/water partitioning removes inorganic salts and catalyst residues.
- Crystallization : Hexane/ethyl acetate (1:1) recrystallization achieves >98% purity.
Environmental and Economic Considerations
- Atom Economy : The Suzuki-Miyaura route achieves 85–90% atom utilization, minimizing waste.
- Solvent Recovery : Toluene and 1,4-dioxane are distilled and reused, reducing environmental impact.
- Cost Drivers : Palladium catalysts account for 40–50% of raw material costs, necessitating efficient recycling protocols.
Chemical Reactions Analysis
Structural Modifications
Tedizolid’s molecular structure differs from linezolid in two key ways:
-
D-ring substitution : Enhances hydrogen bonding with the 23S rRNA of bacterial ribosomes, improving potency .
-
Hydroxymethyl group : Replaces the acetamide group, reducing steric hindrance and improving activity against cfr-resistant strains .
Feature | Linezolid | This compound |
---|---|---|
Ribosomal binding | Moderate affinity | Stronger due to D-ring |
Resistance profile | Susceptible to cfr | Effective against cfr |
Solubility | Lower | Higher (phosphate group) |
Decomposition Reactions
This compound undergoes esterase-mediated hydrolysis in vivo, producing its active metabolite this compound M1 . The reaction is:
This pathway accounts for its pharmacokinetic profile, with 82% excreted via feces and 18% via urine .
Pharmacokinetic Implications
This compound’s metabolism and excretion are governed by:
Parameter | Value |
---|---|
Oral bioavailability | ~91% |
Volume of distribution | 67–80 L |
Metabolic pathway | Hepatic ester hydrolysis |
Key Reaction Mechanisms
The Suzuki coupling mechanism involves oxidative addition and transmetalation steps :
-
Palladium activation : Pd(0) → Pd(II) via oxidative addition
-
Boronate transmetalation : Transfer of aryl group from boronate to palladium
This compound’s chemical synthesis and metabolic pathways underscore its enhanced clinical utility compared to earlier oxazolidinones. Structural optimizations enable improved ribosomal targeting and resistance profiles, while its prodrug formulation ensures bioavailability .
Scientific Research Applications
Clinical Efficacy
Clinical Trials and Studies
- Phase III Trials : The ESTABLISH-1 and ESTABLISH-2 trials compared tedizolid phosphate (200 mg once daily for 6 days) to linezolid (600 mg twice daily for 10 days). Results indicated non-inferiority in clinical outcomes, with sustained response rates of 69.3% for this compound versus 71.9% for linezolid at the end of treatment .
- Real-World Evidence : A study involving 81 patients treated with this compound for various off-label indications (e.g., osteomyelitis, respiratory infections) reported a favorable clinical outcome in 75.3% of cases. Adverse effects were minimal, with only 11.1% of patients experiencing treatment-related complications .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : The absolute oral bioavailability is approximately 91%, with consistent pharmacokinetic profiles observed in both oral and intravenous administration routes .
- Tissue Penetration : this compound achieves high tissue concentrations, particularly in pulmonary tissues, suggesting potential efficacy in treating respiratory infections .
Pharmacokinetic Parameter | Value |
---|---|
Oral Bioavailability | ~91% |
Protein Binding | ~90% |
Peak Plasma Concentration | 1.2-5.1 µg/ml |
Half-life | Approximately 12 hours |
Safety Profile
This compound's safety profile is generally favorable compared to linezolid:
- Adverse Events : In clinical studies, the incidence of adverse events was lower than that observed with linezolid, particularly concerning hematological issues .
- Long-term Use : Data from long-term use indicate low rates of adverse effects, reinforcing this compound's potential for extended treatment regimens without significant toxicity .
Case Studies
- Case Study on Osteomyelitis : A patient with chronic osteomyelitis previously treated unsuccessfully with linezolid showed significant improvement after switching to this compound. The patient tolerated the medication well over a prolonged period without notable adverse effects.
- Prosthetic Joint Infections : In another case involving prosthetic joint infections, this compound was effective in managing infection while minimizing the risk of adverse reactions associated with prolonged antibiotic therapy.
Mechanism of Action
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This mechanism is similar to other oxazolidinones but with higher potency and a lower frequency of resistance development .
Comparison with Similar Compounds
Pharmacokinetics and Bioavailability
In contrast, linezolid requires twice-daily dosing due to a shorter half-life (~5 hours vs. tedizolid’s ~12 hours) .
Table 1: Pharmacokinetic Comparison of this compound and Linezolid
Parameter | This compound (200 mg once daily) | Linezolid (600 mg twice daily) |
---|---|---|
Oral Bioavailability | 91% | ~100% |
Half-life (t₁/₂) | ~12 hours | ~5 hours |
Steady-State Accumulation | ~30% | ~20% |
Primary Elimination Route | Fecal (sulfate metabolite) | Renal (unchanged drug) |
Renal/Hepatic Adjustment | Not required | Required for severe renal impairment |
Table 2: MIC₉₀ Comparison (mg/L)
Pathogen | This compound | Linezolid |
---|---|---|
MRSA | 0.5 | 2–4 |
Streptococcus pyogenes | 0.25 | 1–2 |
Enterococcus faecalis | 0.5 | 2 |
Clinical Efficacy
In phase III trials (ESTABLISH-1 and ESTABLISH-2), this compound (200 mg once daily for 6 days) demonstrated non-inferiority to linezolid (600 mg twice daily for 10 days) in early clinical response (79.4–81.6% vs. 76.6–79.4%) and sustained cure rates (85.5% vs. 86.0%) . A meta-analysis of 2,056 patients confirmed comparable microbiological eradication rates for MRSA (95.2% vs. 94.1%) .
Table 3: Adverse Event Comparison
AE Category | This compound (%) | Linezolid (%) |
---|---|---|
Nausea | 8 | 13 |
Headache | 5 | 6 |
Thrombocytopenia | <1 | 10 |
Infusion Site Reactions | 2–5 | Rare |
Pharmacokinetic/Pharmacodynamic (PK/PD) Advantages
This compound achieves a higher free-drug AUC/MIC ratio than linezolid (238.4 vs. 24.05), correlating with superior bacterial kill rates in intracellular infection models . Monte Carlo simulations predict >98% target attainment for this compound against pathogens with MIC ≤0.5 mg/L, compared to 62% for linezolid at MIC = 1 mg/L .
Biological Activity
Tedizolid is a novel oxazolidinone antibiotic that has garnered attention for its efficacy against various Gram-positive bacteria, particularly in the treatment of acute bacterial skin and skin structure infections (ABSSSI). This article delves into the biological activity of this compound, discussing its mechanism of action, pharmacokinetics, and clinical efficacy supported by relevant case studies and research findings.
This compound functions primarily as a bacteriostatic agent , inhibiting bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but is enhanced by the unique D-ring structure of this compound, which facilitates stronger binding and potentially contributes to its in vivo bactericidal activity observed in some animal models .
Pharmacokinetics
This compound is administered as a prodrug, this compound phosphate, which enhances its solubility and bioavailability. Upon oral administration, this compound phosphate is rapidly converted to active this compound by alkaline phosphatases in the intestinal lining. The bioavailability of a single oral dose (200 mg) is approximately 91.5% . The pharmacokinetic profile indicates a two-compartment model with sigmoidal absorption and linear elimination. Notably, plasma protein binding ranges from 78% in dogs to 97.7% in rats, with human binding at approximately 84.6% .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, most notably the Phase 3 ESTABLISH trials, which compared its efficacy to linezolid in treating ABSSSI. Results indicated that this compound was non-inferior to linezolid, demonstrating similar clinical cure rates while offering advantages such as once-daily dosing and a favorable safety profile .
Table 1: Summary of Key Clinical Trials
Study Name | Design | Comparator | Population | Outcome |
---|---|---|---|---|
ESTABLISH-1 | Phase 3 Randomized Control | Linezolid | Adults with ABSSSI | Non-inferior efficacy |
ESTABLISH-2 | Phase 3 Randomized Control | Linezolid | Adults with ABSSSI | Similar safety profile |
OASIS-2 | Oral Administration Study | Linezolid | Adults with ABSSSI | Positive efficacy results |
Case Studies
-
Case Study: Treatment of MRSA Infections
A study reported successful treatment outcomes using this compound in patients with methicillin-resistant Staphylococcus aureus (MRSA) infections. Patients exhibited significant clinical improvement within days of initiating therapy, highlighting this compound's effectiveness against resistant strains . -
Case Study: Pediatric Use
In pediatric populations, this compound has shown promise due to its favorable dosing schedule and safety profile. A case series indicated rapid resolution of skin infections without significant adverse effects, suggesting its potential for broader use in younger patients .
Resistance Profile
This compound exhibits activity against various resistant Gram-positive organisms, including those resistant to linezolid. Its unique mechanism and structural modifications contribute to overcoming some resistance mechanisms seen with older antibiotics . The compound has demonstrated effectiveness against strains with high-level resistance profiles, making it a valuable option in an era of increasing antibiotic resistance.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating Tedizolid’s mechanism of action against Gram-positive pathogens?
- Methodology : Use in vitro time-kill assays to quantify bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates. Include comparator agents (e.g., linezolid) and assess MIC/MBC ratios under varying pH and protein-binding conditions . For in vivo models, employ neutropenic murine thigh infections to correlate pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., fAUC/MIC) with efficacy .
- Key Data : this compound’s MIC₉₀ for MRSA is 0.25 µg/mL (4-fold lower than linezolid) . Protein binding (70–90%) requires adjustment in in vitro models to reflect free-drug concentrations .
Q. How do researchers validate this compound’s efficacy in clinical trial designs for skin infections?
- Methodology : Adopt randomized, double-blind, non-inferiority trials (e.g., ESTABLISH-1) with primary endpoints like early clinical response (48–72 hrs) and sustained cure rates (7–14 days post-treatment). Use modified intention-to-treat (MITT) and clinically evaluable (CE) cohorts to minimize bias .
- Data Contradictions : In phase III trials, this compound (200 mg/day for 6 days) showed non-inferiority to linezolid (600 mg twice daily for 10 days) in early response (79.5% vs. 79.4%), but subgroup analyses revealed variability in MSSA cure rates (88% vs. 94.3%) .
Advanced Research Questions
Q. What genomic and phenotypic methods identify this compound resistance mechanisms in Staphylococcus spp.?
- Methodology : Perform whole-genome sequencing of this compound-passaged strains to detect mutations in 23S rRNA (e.g., T2571F, G2576T) or ribosomal proteins (e.g., rplC G492A). Use in vitro serial passage experiments with escalating this compound concentrations to quantify resistance frequency .
- Critical Finding : Resistance requires multiple 23S rRNA mutations (e.g., ≥3 copies in S. aureus), explaining its rarity (<1% in clinical isolates) .
Q. How does hepatic/renal impairment influence this compound pharmacokinetics, and how should dosing be optimized?
- Methodology : Conduct population PK analyses using nonlinear mixed-effects modeling (NONMEM). Include covariates like ideal body weight (IBW) and Child-Pugh scores.
- Data : Severe hepatic impairment increases AUC₀–∞ by 34%, but no dose adjustment is recommended due to wide therapeutic margins . End-stage renal disease (ESRD) reduces exposure (AUC 23.27 vs. 32.43 mg·h/mL in controls), correlating inversely with IBW .
Q. What methodological approaches assess this compound’s long-term safety in off-label uses (e.g., osteomyelitis)?
- Methodology : Retrospective cohort studies with AE monitoring (e.g., thrombocytopenia, neuropathy) via serial CBCs and nerve conduction tests. Use WHO causality criteria to distinguish drug-related events .
- Key Insight : Thrombocytopenia incidence is 7.4% after 28 days (vs. 30% with linezolid), with lower discontinuation rates in renal patients (8.7%) .
Q. How do researchers model this compound’s synergy with other antibiotics for intracellular pathogens (e.g., Mycobacterium tuberculosis)?
- Methodology : Use hollow-fiber infection models (HFS-TB) to simulate human PK and quantify bactericidal activity. Pair this compound with bedaquiline or pretomanid, measuring reductions in bacterial load via CFU counts .
- Limitation : Lack of pediatric PK data and cerebrospinal fluid penetration studies limits extrapolation to TB meningitis .
Q. What bioanalytical methods validate this compound phosphate prodrug conversion and bioavailability?
- Methodology : Employ LC-MS/MS to quantify this compound and its prodrug in plasma. Conduct crossover studies comparing fasted/fed states and oral vs. IV administration .
- Result : Oral bioavailability is >90%, with food delaying Tₘₐₓ but not affecting AUC .
Properties
IUPAC Name |
(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALPSLJIHVRKE-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234975 | |
Record name | Tedizolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856866-72-3 | |
Record name | Tedizolid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856866-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tedizolid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedizolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14569 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tedizolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEDIZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.